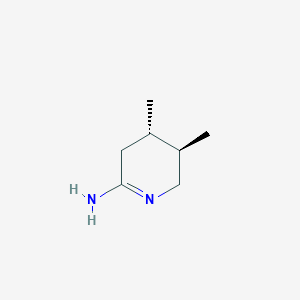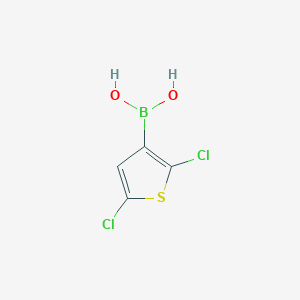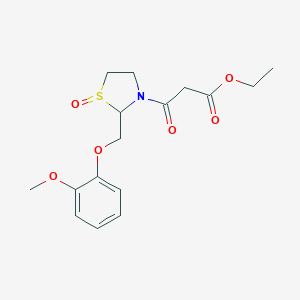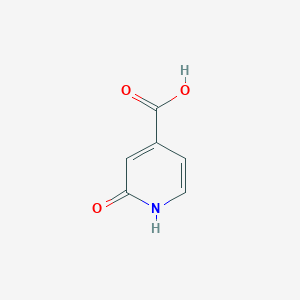
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTP is a chiral molecule and exists in two enantiomeric forms, (3R,4S)-DMTP and (3S,4R)-DMTP, which have different biological activities.
作用機序
The mechanism of action of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to activate the extracellular signal-regulated kinase (ERK) signaling pathway. BDNF is a protein that is involved in the growth, survival, and differentiation of neurons, while the ERK signaling pathway is involved in cell proliferation, differentiation, and survival.
生化学的および生理学的効果
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have a variety of biochemical and physiological effects. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of glutathione, a potent antioxidant.
実験室実験の利点と制限
One advantage of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is that it is a chiral molecule and exists in two enantiomeric forms, which have different biological activities. Therefore, it is important to use the correct enantiomer in lab experiments.
将来の方向性
There are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine. One future direction is to investigate the potential therapeutic applications of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in human clinical trials. Another future direction is to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurotransmitters and signaling pathways. Additionally, it would be interesting to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, or (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, is a chiral molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects, anticonvulsant effects, and to enhance learning and memory in animal models. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have a variety of biochemical and physiological effects, including increasing the levels of dopamine and decreasing the levels of ROS. While there are limitations to using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments, there are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, including investigating its potential therapeutic applications in human clinical trials and its effects on other neurological disorders.
合成法
The synthesis of (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves the reaction of 3,4-dimethylpyridine with (R)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and lithium aluminum hydride. The reaction yields (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine as a white solid with a melting point of 103-105°C.
科学的研究の応用
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied extensively in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have anticonvulsant effects and to enhance learning and memory in animal models.
特性
CAS番号 |
190909-62-7 |
|---|---|
製品名 |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
InChIキー |
WBHSLGKHICTFFA-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1CC(=NC[C@@H]1C)N |
SMILES |
CC1CC(=NCC1C)N |
正規SMILES |
CC1CC(=NCC1C)N |
同義語 |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-,(4S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)



![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

